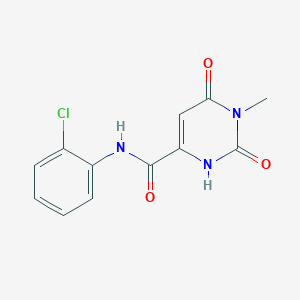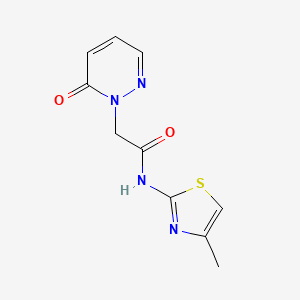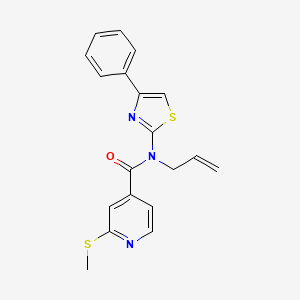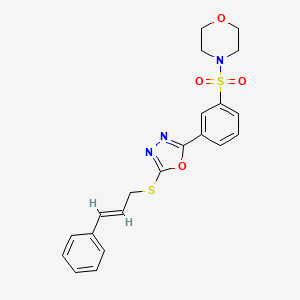![molecular formula C17H12ClNO2 B2545683 1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone CAS No. 336188-01-3](/img/structure/B2545683.png)
1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone
Overview
Description
The compound “1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone” is a derivative of indole, which is a heterocyclic compound. The indole ring is substituted at the 3-position with a 4-chlorobenzoyl group and an ethanone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized from related compounds through acylation or other organic reactions .Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of the indole ring and the 4-chlorobenzoyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound might undergo various chemical reactions typical of indoles, benzoyl compounds, and ketones. These could include electrophilic substitution, nucleophilic addition, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone, also known as 1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]ethan-1-one:
Pharmaceutical Development
1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone is studied for its potential use in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery, particularly in the treatment of inflammatory diseases and cancer .
Anti-inflammatory Agents
Research has shown that compounds with indole structures, such as 1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone, exhibit significant anti-inflammatory properties. This compound can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for conditions like arthritis and other inflammatory disorders .
Cancer Research
The compound’s ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point in oncology research. Studies suggest that it can selectively target cancer cells without affecting normal cells, which is crucial for developing effective cancer treatments with minimal side effects .
Neuroprotective Effects
1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone has been investigated for its neuroprotective properties. It shows promise in protecting neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the microbial cell membrane and inhibiting essential enzymes, making it a potential candidate for developing new antimicrobial agents .
Analytical Chemistry
In analytical chemistry, 1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone is used as a reference standard for the development and validation of analytical methods. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications .
Synthetic Chemistry
The compound serves as a valuable intermediate in organic synthesis. Its indole core and chlorobenzoyl group can be modified to create a variety of derivatives with potential applications in medicinal chemistry and material science .
Biochemical Research
In biochemical research, 1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone is used to study enzyme interactions and protein-ligand binding. Its ability to bind to specific enzymes makes it a useful tool for elucidating biochemical pathways and mechanisms .
These applications highlight the versatility and potential of 1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[1-(4-chlorobenzoyl)indol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11(20)15-10-19(16-5-3-2-4-14(15)16)17(21)12-6-8-13(18)9-7-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBMIVMWVLXGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324011 | |
| Record name | 1-[1-(4-chlorobenzoyl)indol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666575 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone | |
CAS RN |
336188-01-3 | |
| Record name | 1-[1-(4-chlorobenzoyl)indol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea](/img/structure/B2545603.png)
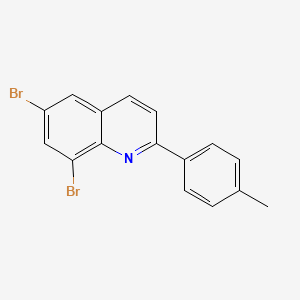
![N-(2,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2545605.png)

![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2545608.png)
